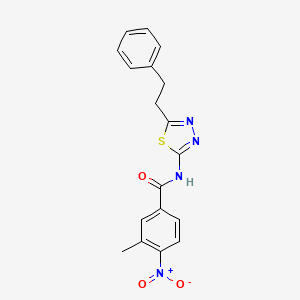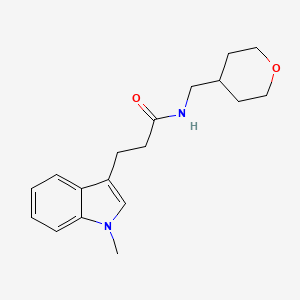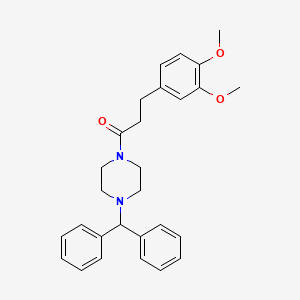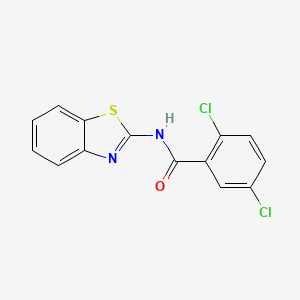![molecular formula C14H15N3O2S B11019450 (2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11019450.png)
(2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethoxymethyl group attached to the thiadiazole ring and a phenyl group attached to a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and ethyl chloroacetate, under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced by reacting the thiadiazole intermediate with ethyl bromide in the presence of a base like potassium carbonate.
Formation of the Propenamide Moiety: The final step involves the condensation of the ethoxymethyl-substituted thiadiazole with cinnamoyl chloride in the presence of a base like triethylamine to form the desired (E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the propenamide moiety to the corresponding amine.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl or aryl halides, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its bioactive properties, it is being explored for its potential use in treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. Its bioactive properties may be attributed to its ability to modulate these pathways.
Comparison with Similar Compounds
Similar Compounds
5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YLAMINE: A related compound with similar structural features but different functional groups.
5-(HYDROXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE: A compound with a hydroxymethyl group instead of an ethoxymethyl group.
5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE: A compound with a methoxymethyl group instead of an ethoxymethyl group.
Uniqueness
(E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N3O2S |
|---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
(E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H15N3O2S/c1-2-19-10-13-16-17-14(20-13)15-12(18)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,17,18)/b9-8+ |
InChI Key |
IUPGWUPNXMQXIL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOCC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide](/img/structure/B11019368.png)

![N-(2-chloro-4-methylphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11019381.png)
![6-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11019387.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019391.png)

![N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide](/img/structure/B11019406.png)
![1-[(3-fluorophenyl)carbonyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B11019407.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B11019422.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11019423.png)


![N-[3-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019435.png)
